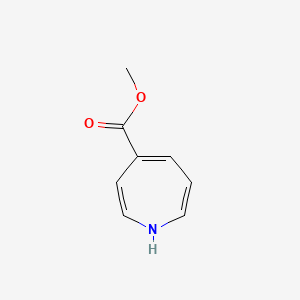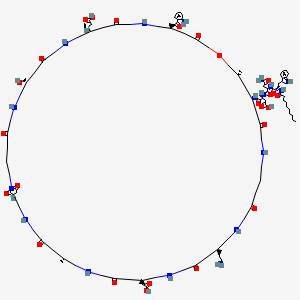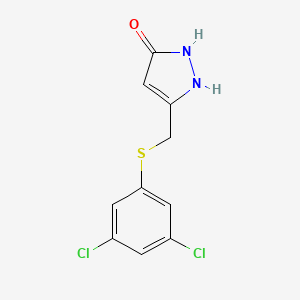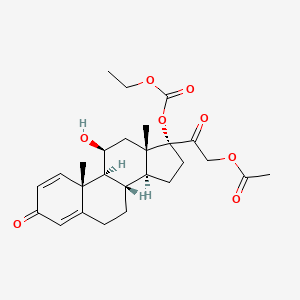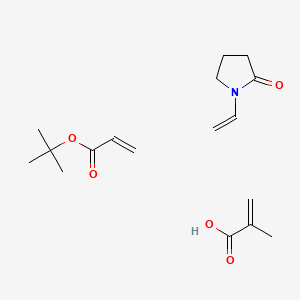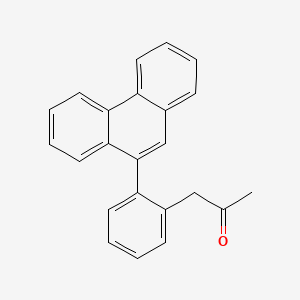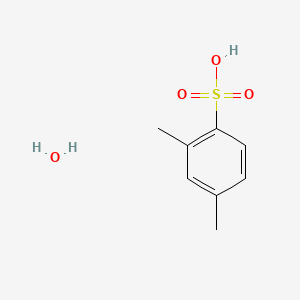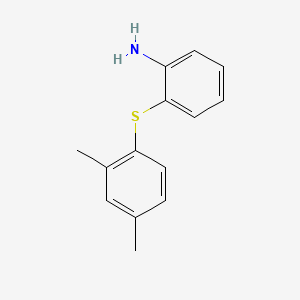
2-((2,4-Dimethylphenyl)thio)aniline
説明
“2-((2,4-Dimethylphenyl)thio)aniline” is a chemical compound with the molecular formula C14H15NS and a molecular weight of 229.34 . It is also known by its IUPAC name, 2-[(2,4-Dimethylphenyl)sulfanyl]aniline .
Molecular Structure Analysis
The molecular structure of “2-((2,4-Dimethylphenyl)thio)aniline” consists of a benzene ring substituted with an amino group and a sulfanyl group attached to a 2,4-dimethylphenyl group . The InChI code for this compound is 1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 .Physical And Chemical Properties Analysis
“2-((2,4-Dimethylphenyl)thio)aniline” is a yellow to brown liquid at room temperature . It has a molecular weight of 229.35 . The compound has a boiling point of 341.3°C . It is recommended to be stored in a refrigerator .科学的研究の応用
Precursor to Vortioxetine : This compound serves as a precursor in the eco-friendly, high-yielding synthesis of Vortioxetine, a drug used for treating major depressive disorder. The method reported is transition-metal-free and applicable in multi-gram scale, involving the reaction of bis(2,4-dimethyl)iodonium bromide with commercial 2-aminophenyl disulfide (Zisopoulou et al., 2020).
Electroluminescent Material : A novel class of color-tunable emitting amorphous molecular materials with bipolar character has been designed and synthesized using derivatives of this compound. These materials show potential for organic electroluminescent (EL) devices, emitting multicolor light including white (Doi et al., 2003).
Antitubercular Agents : Bicyclic aniline analogues of 2-((2,4-Dimethylphenyl)thio)aniline have shown significant in vitro antitubercular activity against Mycobacterium tuberculosis. These compounds, after being tested in THP-1 infection models, displayed notable antitubercular activity, indicating their potential as precursors for designing antituberculosis agents (Patil et al., 2018).
Water Pollution Analysis : An electrochemical sensor, modified with a novel catechol derivative of this compound, has been developed for analyzing important water pollutants such as thiosulfate, 4-chlorophenol, and nitrite. The sensor combines high conductive properties of NiO nanoparticle and mediator properties of the modified aniline compound (Keivani et al., 2017).
Ozonolysis in Acidic Aqueous Solution : The ozonolysis of 2,4-xylidine (2,4-dimethyl-aniline) in acidic aqueous solution has been studied, revealing the major reaction products and their evolution. This research is crucial for understanding the environmental impact and transformation of similar compounds (Machulek et al., 2009).
Fluorescent Polymeric Films : Research has been conducted on synthesizing new o-hydroxy Schiff bases using derivatives of this compound for creating polymeric films with fluorescent properties. These films have potential applications in various industries (Buruianǎ et al., 2005).
Corrosion Inhibition : A compound synthesized from this aniline derivative has been studied for its corrosion inhibiting action on mild steel in acidic environments. This research is significant in the field of corrosion science and material protection (Daoud et al., 2014).
Safety And Hazards
特性
IUPAC Name |
2-(2,4-dimethylphenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15/h3-9H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHMYQKFVFJZDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC=C2N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10651401 | |
| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,4-Dimethylphenyl)thio)aniline | |
CAS RN |
1019453-85-0 | |
| Record name | 2-[(2,4-Dimethylphenyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10651401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2,4-dimethylphenyl)sulfanyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxamide](/img/structure/B569618.png)
![(2R,3aR,6aS)-1,2,3,3a,4,6a-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B569619.png)


![2-Methyloxazolo[5,4-d]pyrimidine-5,7-diol](/img/structure/B569624.png)
